Ethyl 3-(benzyloxy)cyclobutanecarboxylate
Overview
Description
Ethyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C14H18O3 It is a cyclobutane derivative featuring an ethyl ester and a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with benzyl alcohol in the presence of an acid catalyst to form the benzyloxycyclobutanone intermediate. This intermediate is then esterified with ethanol and a suitable esterification catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes use high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyloxy group to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or benzyl derivatives.
Substitution: Various substituted cyclobutanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(benzyloxy)cyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active carboxylic acids. These interactions and transformations can modulate biological activity and influence the compound’s effects .
Comparison with Similar Compounds
- Ethyl 3-benzyloxy-alpha-cyanocinnamate
- Diethyl 3-(benzyloxy)-1,1-cyclobutanedicarboxylate
- Methyl 3-(benzyloxy)butanoate
Uniqueness: Ethyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its cyclobutane ring structure, which imparts rigidity and distinct reactivity compared to linear or aromatic compounds. This structural feature makes it valuable in the synthesis of complex molecules and in applications requiring specific spatial arrangements .
Properties
IUPAC Name |
ethyl 3-phenylmethoxycyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-2-16-14(15)12-8-13(9-12)17-10-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBSPEXKRNDFCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223874 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141352-63-8 | |
Record name | Ethyl trans-3-(phenylmethoxy)cyclobutanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301223874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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